TL-895 is classified under small molecule inhibitors and is currently under investigation for its therapeutic potential in hematological cancers. It has been developed as an investigational drug and is undergoing multiple clinical trials to evaluate its safety and effectiveness in treating conditions such as myelofibrosis and acute myeloid leukemia .
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize by-products. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of TL-895 at each stage of synthesis.
TL-895 features a complex molecular structure characterized by its fluorinated piperidine core. The specific arrangement of atoms contributes to its high selectivity for Bruton's tyrosine kinase.
TL-895 undergoes specific biochemical interactions primarily with Bruton's tyrosine kinase. The compound's mechanism involves covalent bonding at the active site of the enzyme, leading to irreversible inhibition.
In vitro studies have demonstrated that TL-895 inhibits BTK auto-phosphorylation at the Y223 site with an IC50 value ranging from 1 to 10 nM. This inhibition significantly affects downstream signaling pathways involved in B-cell activation and proliferation .
The primary action of TL-895 is through the irreversible inhibition of Bruton's tyrosine kinase. By binding to the active site of BTK, TL-895 prevents ATP from engaging with the enzyme, thereby halting the phosphorylation cascade essential for B-cell receptor signaling.
Clinical data indicate that TL-895 achieves high levels of BTK occupancy (over 95%) in patients with chronic lymphocytic leukemia and myelofibrosis after administration at clinically relevant doses . This sustained occupancy correlates with reduced levels of pro-inflammatory cytokines and inhibited B-cell activation.
While specific physical properties such as melting point or solubility are not detailed in the sources, TL-895 is noted for its favorable pharmacokinetic profile, which includes good oral bioavailability.
The chemical properties include being an irreversible inhibitor with high selectivity for Bruton's tyrosine kinase over other kinases. Its potency is highlighted by an IC50 value of approximately 1.5 nM against BTK .
TL-895 is primarily being investigated for its therapeutic applications in treating various hematological malignancies. Clinical trials are assessing its effectiveness in conditions such as:
The ongoing research aims to establish TL-895 as a viable treatment option that can improve patient outcomes in these challenging cancers .
CAS No.: 1260141-27-2
CAS No.:
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2